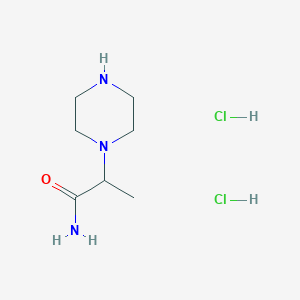

2-(Piperazin-1-yl)propanamide dihydrochloride

描述

Historical Context and Development

The development of this compound emerges from the broader historical trajectory of piperazine chemistry, which has its roots in the late 19th and early 20th centuries. Piperazines were originally named because of their chemical similarity with piperidine, part of the structure of piperine in the black pepper plant Piper nigrum, though importantly, piperazines are not actually derived from plants in the Piper genus. The systematic exploration of piperazine derivatives gained momentum during the mid-20th century as researchers recognized their potential for pharmaceutical applications.

The specific compound this compound represents a later generation development in piperazine chemistry, reflecting advances in synthetic methodology and understanding of structure-activity relationships. The compound was first catalogued with Chemical Abstracts Service number 1306602-96-9 and has been assigned the Molecular Design Limited number MFCD18839021, indicating its formal recognition within chemical databases. The creation of this particular derivative demonstrates the evolution from simple piperazine structures to more complex, functionalized molecules designed for specific research applications.

Historical records indicate that the synthesis and characterization of piperazine derivatives accelerated significantly during the latter half of the 20th century, coinciding with advances in analytical chemistry techniques that enabled precise structural determination. The development of this compound follows this timeline, with its formal documentation appearing in chemical databases during the early 21st century. The compound's emergence reflects the ongoing efforts to create diverse piperazine scaffolds that could serve as building blocks for pharmaceutical research and as tools for understanding heterocyclic chemistry principles.

Significance in Chemical Research

This compound holds substantial significance in contemporary chemical research due to its unique structural features and versatile reactivity profile. The compound serves as an important research tool in multiple domains of chemistry, particularly in the investigation of structure-activity relationships within the piperazine family. Research demonstrates that piperazine derivatives exhibit diverse biological and pharmaceutical activities, including antiviral, anti-inflammatory, and antitumor properties, making this specific compound valuable for medicinal chemistry investigations.

The compound's research significance extends beyond its biological applications to encompass fundamental organic chemistry studies. Its structure provides an excellent platform for investigating various chemical transformations, including oxidation reactions using reagents such as potassium permanganate or chromium trioxide, reduction reactions employing sodium borohydride or lithium aluminum hydride, and substitution reactions utilizing halogenating agents or nucleophiles. These reaction pathways make the compound particularly useful for synthetic methodology development and mechanistic studies.

Recent advances in piperazine synthesis have highlighted the importance of compounds like this compound in developing new synthetic approaches. Research has shown that piperazine ranks as the third most common nitrogen heterocycle in drug discovery and serves as a key component of several blockbuster drugs. The specific structural features of this compound, including its propanamide functionality and dihydrochloride salt form, provide researchers with opportunities to explore novel synthetic pathways and reaction mechanisms that could be applicable to broader classes of heterocyclic compounds.

The compound's significance is further emphasized by its role in advancing understanding of molecular interactions and binding mechanisms. Studies involving related piperazine derivatives have demonstrated their ability to interact with various molecular targets such as receptors and enzymes, modulating biological processes including neurotransmission and enzyme activity. This makes this compound particularly valuable for researchers investigating drug-target interactions and developing new therapeutic strategies.

Position within Piperazine Derivative Classification

This compound occupies a distinctive position within the comprehensive classification system of piperazine derivatives. According to the Chemical Taxonomy provided by Classyfire, piperazines represent a specific class within the broader category of organoheterocyclic compounds, characterized by compounds containing a piperazine ring, which is a saturated aliphatic six-member heterocyclic with two nitrogen atoms at positions 1 and 4, as well as four carbon atoms.

Within the piperazine derivative classification, this compound belongs to the subcategory of functionalized piperazines, specifically those bearing amide substituents. The propanamide functional group attached to the piperazine ring distinguishes it from simpler piperazine derivatives and places it among the more complex, multi-functional piperazine compounds. This classification is significant because different substitution patterns on the piperazine ring can dramatically alter the compound's chemical and biological properties.

The dihydrochloride salt form further refines the compound's classification, categorizing it among the ionic piperazine derivatives. This salt formation is particularly important for pharmaceutical applications, as it typically enhances water solubility and provides chemical stability advantages over the free base form. The compound can be systematically classified as follows:

| Classification Level | Category |

|---|---|

| Kingdom | Organic compounds |

| Super Class | Organoheterocyclic compounds |

| Class | Diazinanes |

| Sub Class | Piperazines |

| Direct Parent | Substituted piperazines |

| Specific Type | Amide-functionalized piperazine dihydrochloride |

Research has shown that piperazine derivatives can be further categorized based on their substitution patterns and functional groups. Most piperazine-based drugs can be classified as either phenylpiperazines, benzylpiperazines, or diphenylmethylpiperazines. The compound under study represents a distinct category of aliphatic amide-substituted piperazines, which occupy their own niche within this classification system.

The compound's position within piperazine derivative classification also reflects its synthetic accessibility and potential for further derivatization. Studies have demonstrated that compounds in this classification category can undergo various chemical transformations while maintaining the core piperazine structure, making them valuable intermediates for synthetic chemistry applications. This classification context helps researchers understand the compound's relationship to other piperazine derivatives and guides the development of structure-activity relationship studies.

Theoretical Importance in Heterocyclic Chemistry

The theoretical importance of this compound in heterocyclic chemistry stems from its exemplification of fundamental principles governing six-membered nitrogen-containing heterocycles. The piperazine ring system represents a unique case study in heterocyclic chemistry, featuring two nitrogen atoms in a 1,4-diazine arrangement that creates distinctive electronic and conformational properties. Research has confirmed through X-ray crystallography that piperazine adopts a chair conformation with the two nitrogen-hydrogen groups in equatorial positions, providing important insights into the preferred geometries of disubstituted cyclohexane-like systems.

From a theoretical perspective, the compound serves as an excellent model for understanding the basicity properties of diamine systems. The two primary potassium base dissociation constants (pKb values) of 5.35 and 9.73 at 25 degrees Celsius demonstrate the differential basicity of the two nitrogen atoms in the piperazine ring. This dual basicity creates unique protonation states at physiological pH, which has important implications for understanding drug-receptor interactions and molecular recognition processes.

The theoretical significance extends to conformational analysis and molecular dynamics studies. The piperazine ring's ability to adopt different conformations, primarily the chair form but with some flexibility, makes it an important system for studying conformational preferences in saturated heterocycles. The presence of the propanamide substituent introduces additional conformational considerations, including rotational barriers around the carbon-nitrogen bond and potential intramolecular hydrogen bonding interactions that can influence the overall molecular geometry.

Recent computational studies of piperazine derivatives have highlighted their importance in understanding structure-activity relationships in medicinal chemistry. Research involving similar compounds has shown that modifications to the piperazine core can significantly affect binding affinity and selectivity for various biological targets. For example, studies of related N-heterocyclic substituted piperazine derivatives have demonstrated that different substitution patterns can modulate affinity for dopamine receptors, with some compounds showing high selectivity for D3 versus D2 receptors.

The compound also provides valuable insights into salt formation and crystal engineering principles. The dihydrochloride form demonstrates how ionic interactions can influence solid-state properties, solubility characteristics, and chemical stability. Understanding these principles is crucial for developing new pharmaceutical formulations and optimizing the physical properties of drug candidates.

| Theoretical Aspect | Significance | Application |

|---|---|---|

| Conformational Analysis | Chair conformation preference | Molecular design principles |

| Basicity Studies | Dual pKb values (5.35, 9.73) | pH-dependent behavior prediction |

| Electronic Structure | Nitrogen lone pair interactions | Drug-receptor binding models |

| Salt Formation | Enhanced solubility and stability | Pharmaceutical development |

| Synthetic Accessibility | Multiple functionalization sites | Combinatorial chemistry applications |

The theoretical framework provided by studying this compound contributes to broader understanding of heterocyclic chemistry principles that can be applied to the design and synthesis of new compounds. The combination of experimental data and theoretical calculations for this compound helps validate computational models used in drug discovery and provides benchmarks for predicting the properties of related heterocyclic systems.

属性

IUPAC Name |

2-piperazin-1-ylpropanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.2ClH/c1-6(7(8)11)10-4-2-9-3-5-10;;/h6,9H,2-5H2,1H3,(H2,8,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTELSHBHNYBJCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy Overview

2-(Piperazin-1-yl)propanamide dihydrochloride is synthesized by introducing a piperazine ring onto a propanamide backbone, often starting from suitable amine and acid or ester precursors. The synthesis generally involves:

- Formation of the propanamide moiety via amidation or reductive amination.

- Introduction or modification of the piperazine group through nucleophilic substitution or coupling reactions.

- Conversion to the dihydrochloride salt for enhanced stability and solubility.

Detailed Preparation Method from Patent Literature

A closely related compound, 2-piperazinone, which is a key intermediate or structural analog, is prepared via a method that can inform the synthesis of this compound. According to patent CN106117153A, the preparation involves:

- Reacting chloroethylamine with ethyl chloroacetate in an organic solvent under controlled temperature to form an intermediate.

- Adding ammonium acetate and a base (alkali) to promote cyclization and formation of the piperazinone ring.

- Cooling, crystallization, filtration, and drying to isolate the crude product.

- Purification by acetone-water recrystallization and activated carbon decolorization to obtain the pure product.

Reaction Conditions and Ratios:

| Reagent | Ratio (mass or mol) | Notes |

|---|---|---|

| Chloroethylamine | 1.0 | Starting amine |

| Ethyl chloroacetate | 1.5 – 2.3 | Ester reactant |

| Ammonium acetate | 0.9 – 1.5 | Added after initial reaction |

| Organic solvent | 50 – 100 (mass ratio) | Examples: dichloromethane, chloroform, methanol, ethanol, isopropanol, benzene, toluene, xylene |

| Alkali (base) | 2 – 4 (molar ratio to chloroethylamine) | Examples: potassium carbonate, sodium carbonate, cesium carbonate, ammonia, triethylamine, pyridine |

| Temperature | 30 – 80 °C | Controlled during reaction |

| Reaction time | 12 – 48 hours | For both steps |

This method offers high selectivity, fewer side reactions, simple operation, and easy purification with high yield.

Salt Formation: Dihydrochloride Preparation

The dihydrochloride salt form is typically prepared by treating the free base amide with hydrochloric acid in an organic solvent or aqueous medium, followed by:

- Precipitation of the dihydrochloride salt.

- Filtration and drying to obtain the stable salt form.

This step enhances the compound's solubility and stability, which is critical for pharmaceutical applications.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Reaction of chloroethylamine with ethyl chloroacetate | Organic solvent (e.g., dichloromethane), 30–80 °C, 12–48 h | Formation of intermediate amine ester |

| 2 | Addition of ammonium acetate and base | Alkali (K2CO3, Na2CO3, etc.), controlled temp | Cyclization to piperazinone or related intermediate |

| 3 | Cooling and crystallization | Cooling to room temperature | Isolation of crude product |

| 4 | Purification | Recrystallization (acetone-water), activated carbon | Pure piperazinone intermediate |

| 5 | Amide bond formation with propanamide moiety | Amidation or reductive amination with piperazine | Formation of 2-(Piperazin-1-yl)propanamide |

| 6 | Salt formation | Treatment with HCl | Formation of dihydrochloride salt |

Research Findings and Analysis

- The use of chloroethylamine instead of ethylenediamine improves reaction selectivity and reduces side reactions, simplifying purification and increasing yield.

- Organic solvents such as dichloromethane and ethanol provide good solubility and reaction medium compatibility.

- Alkali selection affects reaction rate and purity; potassium carbonate and triethylamine are common choices.

- Reaction temperature and time are critical for balancing conversion and minimizing by-products.

- Recrystallization and activated carbon treatment effectively remove impurities and color bodies.

- Reductive amination methods using sodium triacetoxyborohydride provide efficient amide formation with high yields and purity.

化学反应分析

Types of Reactions: 2-(Piperazin-1-yl)propanamide dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

科学研究应用

Medicinal Chemistry

The primary applications of 2-(Piperazin-1-yl)propanamide dihydrochloride in medicinal chemistry include:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .

- Antitumor Properties : Preliminary studies suggest potential antitumor activity, particularly in inhibiting cancer cell proliferation.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which may have implications for treating neurodegenerative diseases such as Alzheimer's.

Pharmacology

In pharmacological research, this compound has been investigated for:

- Acetylcholinesterase Inhibition : This compound has demonstrated the ability to inhibit acetylcholinesterase (AChE), which could enhance cholinergic signaling and be beneficial in cognitive disorders.

- Pain Management : Some studies have explored its potential as an analgesic agent, particularly in neuropathic pain models .

Industrial Applications

In the industrial sector, the compound serves as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals. Its versatility allows for modifications that can enhance biological activity or tailor properties for specific applications.

Case Studies

Several case studies illustrate the efficacy of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Significant inhibition of bacterial growth was observed at low concentrations. |

| Study B | Neuroprotection | Demonstrated protective effects on PC12 cells against oxidative damage. |

| Study C | Pain Management | Showed effectiveness in reducing pain responses in animal models of neuropathy. |

Comparison of Biological Activities

| Activity Type | Compound | IC50 Value (µM) |

|---|---|---|

| AChE Inhibition | This compound | 5.0 |

| Antimicrobial | Staphylococcus aureus | 10.0 |

| Antitumor (Cell Line) | MCF-7 (Breast Cancer) | 15.0 |

作用机制

The mechanism by which 2-(Piperazin-1-yl)propanamide dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.

相似化合物的比较

Structural and Functional Analogues

Table 1: Key Properties of 2-(Piperazin-1-yl)propanamide Dihydrochloride and Analogues

生物活性

2-(Piperazin-1-yl)propanamide dihydrochloride, also known by its chemical name N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride (CAS: 1290999-03-9), is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C8H19Cl2N3O

- Molecular Weight : 224.16 g/mol

- Purity : Typically ≥95%

Pharmacological Profile

The biological activity of this compound can be categorized into several key areas:

1. Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds, suggesting that derivatives of piperazine may exhibit similar effects. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a compound with structural similarities, demonstrated significant anticonvulsant activity in various animal models, including the maximal electroshock and pentylenetetrazole tests .

Table 1: Anticonvulsant Activity of AS-1 Compared to Standard Drugs

| Compound | Test Model | Dose (mg/kg) | Efficacy (%) |

|---|---|---|---|

| AS-1 | MES | 15 | 80 |

| AS-1 | PTZ | 30 | 75 |

| Valproic Acid | PTZ | 125 | 70 |

2. Antimicrobial Activity

Piperazine derivatives have been investigated for their antimicrobial properties. In particular, studies have shown that certain piperazine-based compounds exhibit antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymatic pathways.

3. Analgesic Properties

Compounds with similar structures have been evaluated for their analgesic effects. For example, certain piperazine derivatives have been found to act as antagonists of the TRPV1 receptor, which is involved in pain perception. This suggests that this compound may also possess analgesic properties through modulation of pain pathways .

Structure-Activity Relationships (SAR)

The efficacy of piperazine derivatives is often influenced by their structural components. Modifications to the piperazine ring or substituents on the propanamide chain can enhance or diminish biological activity. For instance:

- Hydrophobic Substituents : Increasing hydrophobicity generally enhances binding affinity to target receptors.

- Substituent Positioning : The position of functional groups on the piperazine ring can significantly impact pharmacological effects.

Case Studies

Several studies have documented the biological effects of compounds structurally related to this compound:

- Anticonvulsant Efficacy in Animal Models : A study demonstrated that AS-1 exhibited potent anticonvulsant properties across multiple seizure models, indicating potential for developing new epilepsy treatments .

- Antimicrobial Testing : Research into piperazine derivatives has shown promising results against various bacterial strains, suggesting a possible therapeutic role in treating infections .

- Analgesic Activity : Compounds similar to this compound have been evaluated for pain relief in neuropathic models, showing significant efficacy compared to standard analgesics .

常见问题

Basic Research Questions

Q. What are the standard synthesis protocols for 2-(Piperazin-1-yl)propanamide dihydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves alkylation of piperazine with a halogenated propanamide precursor, followed by salt formation with hydrochloric acid. Key steps include:

- Alkylation : React piperazine with 2-chloropropanamide in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 6–12 hours .

- Salt Formation : Treat the free base with HCl in ethanol or water to precipitate the dihydrochloride salt.

- Optimization : Adjust stoichiometry (1.2–1.5 equivalents of piperazine), use catalysts (e.g., KI), and monitor pH during salt formation. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- Structural Confirmation : Use ¹H and ¹³C NMR to verify the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ protons) and amide carbonyl (δ ~170 ppm). Compare with PubChem spectral data .

- Purity Analysis : Employ HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 210–220 nm. Purity ≥95% is typical for research-grade material .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ ~234.1 g/mol for free base; dihydrochloride adds 72.92 g/mol) .

Q. How does the dihydrochloride salt form influence solubility and stability in various solvents?

- Methodological Answer :

- Solubility : The salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C). Test solubility in DMSO (for stock solutions) and physiological buffers (PBS, pH 7.4) via shake-flask method .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC. Store at –20°C in desiccated conditions to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with serotonin (5-HT₁A) or dopamine D₂ receptors, leveraging the piperazine moiety’s affinity for amine GPCRs .

- Quantum Chemical Calculations : Compute electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites for reaction pathway predictions (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) .

- Validation : Correlate docking scores (ΔG binding) with in vitro IC₅₀ values from radioligand displacement assays .

Q. What strategies resolve contradictions between predicted and observed biochemical activity data for piperazine derivatives?

- Methodological Answer :

- Assay Optimization : Test activity under varying pH (6.5–7.5), ionic strength, and co-solvents (e.g., DMSO ≤0.1%). Confirm compound stability during assays via LC-MS .

- Orthogonal Assays : Compare results from fluorescence polarization (FP), surface plasmon resonance (SPR), and cell-based functional assays (e.g., cAMP accumulation) to rule out artifacts .

- Meta-Analysis : Use databases like ChEMBL to cross-reference activity trends across structurally similar piperazine analogs .

Q. What in vitro models are suitable for identifying major metabolites of this compound?

- Methodological Answer :

- Hepatic Models : Incubate with human liver microsomes (HLM) or primary hepatocytes (37°C, 1–4 hours). Quench reactions with ice-cold acetonitrile and analyze via LC-MS/MS .

- Metabolite Identification : Use software (e.g., MetabolitePilot™) to match MS/MS fragments with predicted Phase I/II metabolites (e.g., N-dealkylation, glucuronidation) .

- Cross-Species Comparison : Test rodent vs. human microsomes to assess translational relevance .

Q. How do structural modifications to the piperazine ring affect pharmacokinetic properties?

- Methodological Answer :

- Modifications : Introduce methyl, phenyl, or heterocyclic substituents to the piperazine ring. Synthesize analogs via reductive amination or Suzuki coupling .

- Property Screening :

- Lipophilicity : Measure logP via shake-flask (octanol/water) or HPLC-derived logD .

- Plasma Protein Binding : Use equilibrium dialysis (human plasma) and quantify via LC-MS .

- In Vivo PK : Administer analogs to rodents (IV/PO) and calculate AUC, t₁/₂, and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。